Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate)
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Overview
Description
Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) is a chemical compound with the molecular formula C20H13NNa2O8S2 and a molecular weight of 505.43 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) typically involves the reaction of 4-hydroxynaphthalene-2-sulphonic acid with an appropriate amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amines .
Scientific Research Applications
Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism by which Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, ionic interactions, and hydrophobic effects .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-dihydroxynaphthalene-2,2’-disulphonate
- Disodium 6,6’-dihydroxy-2,2’-binaphthalene-4,4’-disulphonate
Uniqueness
Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
20120-48-3 |
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Molecular Formula |
C20H13NNa2O8S2 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
disodium;4-hydroxy-6-[(8-hydroxy-6-sulfonatonaphthalen-2-yl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15NO8S2.2Na/c22-19-9-15(30(24,25)26)5-11-1-3-13(7-17(11)19)21-14-4-2-12-6-16(31(27,28)29)10-20(23)18(12)8-14;;/h1-10,21-23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
JZPHVWXAYIALON-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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